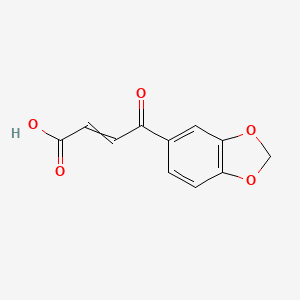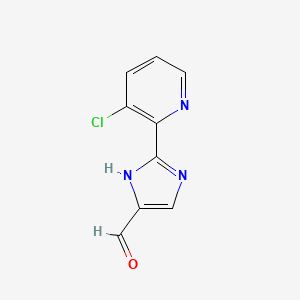
5-Bromo-4-(3-pyridyl)imidazole-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of MFCD33022768 typically involves the use of dimethylbiguanide as a starting material. The reaction conditions often include the presence of copper ions, which play a crucial role in the formation of the final product. The process involves multiple steps, including the formation of carbon dots that exhibit strong photoluminescence at 460 nm .
Industrial Production Methods: Industrial production of MFCD33022768 follows similar synthetic routes but on a larger scale. The process is optimized to ensure high yield and purity of the compound. This involves stringent control of reaction conditions, including temperature, pH, and the concentration of reactants. The use of advanced purification techniques is also essential to obtain the compound in its purest form .
Chemical Reactions Analysis
Types of Reactions: MFCD33022768 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups within the compound that interact with different reagents.
Common Reagents and Conditions: Common reagents used in the reactions involving MFCD33022768 include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed: The major products formed from the reactions of MFCD33022768 depend on the type of reaction. For instance, oxidation reactions may lead to the formation of carbonyl compounds, while reduction reactions can result in the formation of alcohols. Substitution reactions often yield derivatives with modified functional groups .
Scientific Research Applications
MFCD33022768 has a wide range of applications in scientific research. In chemistry, it is used as a photoluminescent probe for detecting various analytes. In biology and medicine, it has shown promise in the treatment of colorectal cancer by inhibiting the growth of cancer cells through the generation of reactive oxygen species and subsequent DNA damage . Additionally, it is used in the development of biosensors and imaging agents due to its strong photoluminescent properties .
Mechanism of Action
The mechanism of action of MFCD33022768 involves its interaction with copper ions, leading to the generation of reactive oxygen species. These reactive species cause DNA damage and cell cycle arrest, ultimately inhibiting the growth of cancer cells. The compound’s photoluminescent properties also play a role in its mechanism of action, allowing it to be used as a diagnostic tool in biomedical research .
Comparison with Similar Compounds
MFCD33022768 is unique compared to other similar compounds due to its strong photoluminescent properties and its ability to chelate copper ions.
Conclusion
MFCD33022768 is a versatile compound with significant potential in various scientific fields. Its unique properties, including strong photoluminescence and the ability to generate reactive oxygen species, make it a valuable tool in research and industrial applications. Continued research on this compound is likely to uncover even more applications and enhance our understanding of its mechanisms and potential benefits.
Properties
Molecular Formula |
C9H6BrN3O |
|---|---|
Molecular Weight |
252.07 g/mol |
IUPAC Name |
5-bromo-4-pyridin-3-yl-1H-imidazole-2-carbaldehyde |
InChI |
InChI=1S/C9H6BrN3O/c10-9-8(12-7(5-14)13-9)6-2-1-3-11-4-6/h1-5H,(H,12,13) |
InChI Key |
WSFAQPHQTJWPKA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=C(NC(=N2)C=O)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



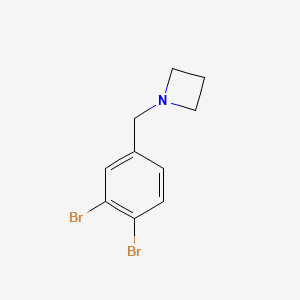
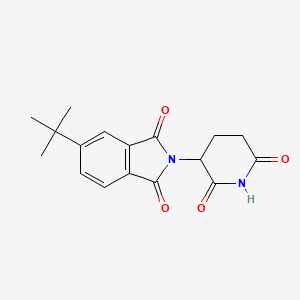
![2-(3-Methoxyphenyl)-7-methylimidazo[1,2-a]pyridine](/img/structure/B15335028.png)

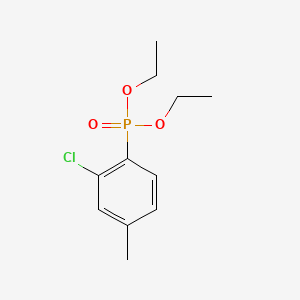
![6,8-Difluoroimidazo[1,5-a]pyridine-3-carboxylic Acid](/img/structure/B15335052.png)
![2-Oxo-1,2-dihydro-[3,4'-bipyridine]-6-carboxylic acid](/img/structure/B15335057.png)
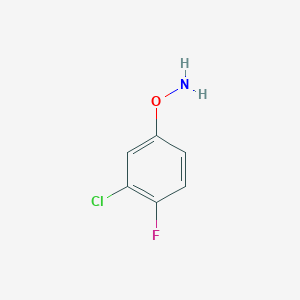
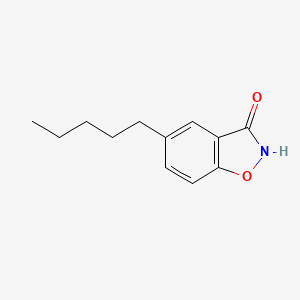
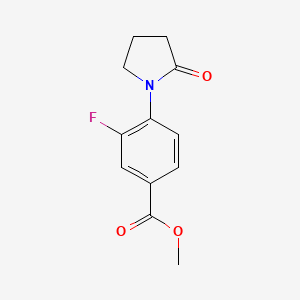
![N-[2-Bromo-4-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetimidoyl Chloride](/img/structure/B15335076.png)
